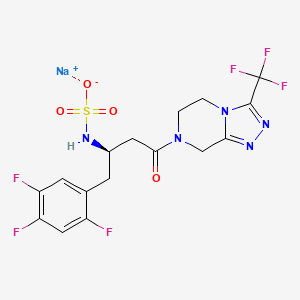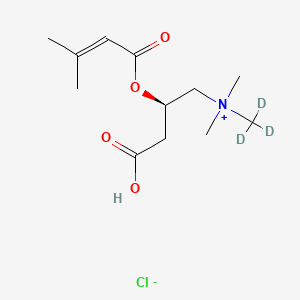
3-Methylcrotonyl-L-carnitine-d3 (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcrotonyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of 3-Methylcrotonyl-L-carnitine, which is itself a derivative of L-carnitine and a metabolite of leucine . This compound is primarily used as an internal standard for the quantification of 3-Methylcrotonyl-L-carnitine in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Méthodes De Préparation
The synthesis of 3-Methylcrotonyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the 3-Methylcrotonyl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Methylcrotonyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the chloride ion.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methylcrotonyl-L-carnitine-d3 (chloride) has several scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of 3-Methylcrotonyl-L-carnitine in various samples.
Biology: This compound is used in studies involving metabolic pathways, particularly those related to leucine metabolism.
Medicine: It is used in research on metabolic disorders, such as diabetes, where altered levels of 3-Methylcrotonyl-L-carnitine are observed.
Industry: It is used in the development of diagnostic assays and in quality control processes for the quantification of carnitine derivatives.
Mécanisme D'action
The mechanism of action of 3-Methylcrotonyl-L-carnitine-d3 (chloride) involves its role as an internal standard in mass spectrometry. It helps in the accurate quantification of 3-Methylcrotonyl-L-carnitine by providing a reference point for comparison. The molecular targets and pathways involved are primarily related to its role in analytical chemistry rather than biological activity.
Comparaison Avec Des Composés Similaires
3-Methylcrotonyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry analysis. Similar compounds include:
2-Methylbutyryl-L-carnitine-d3 (chloride): Another deuterium-labeled carnitine derivative used as an internal standard.
L-Carnitine 3-methylcrotonyl ester-d3: A similar compound with slight structural differences.
These compounds share similar applications but differ in their specific molecular structures and the metabolic pathways they are involved in.
Propriétés
Formule moléculaire |
C12H22ClNO4 |
|---|---|
Poids moléculaire |
282.78 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(3-methylbut-2-enoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/t10-;/m1./s1/i3D3; |
Clé InChI |
JNMKMIZOZIXENE-QVKFCBEOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C=C(C)C.[Cl-] |
SMILES canonique |
CC(=CC(=O)OC(CC(=O)O)C[N+](C)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


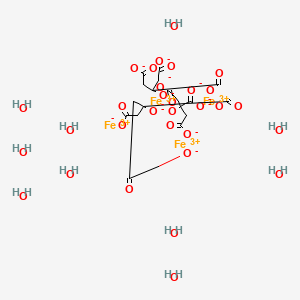
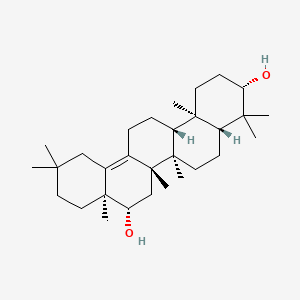
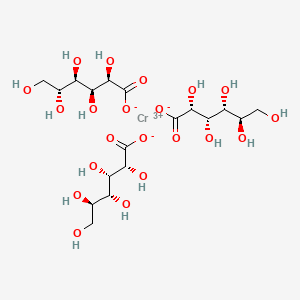
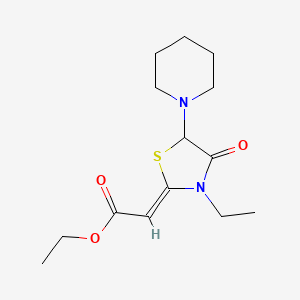
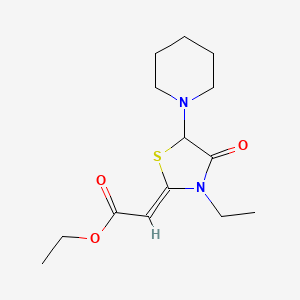
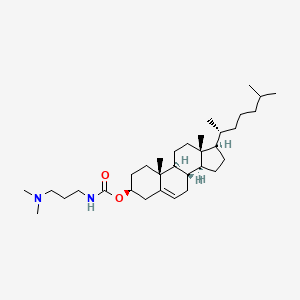
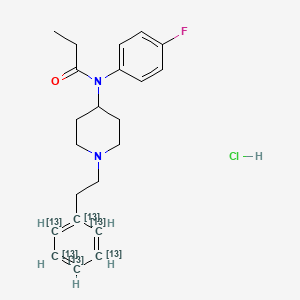
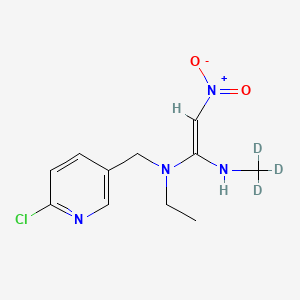
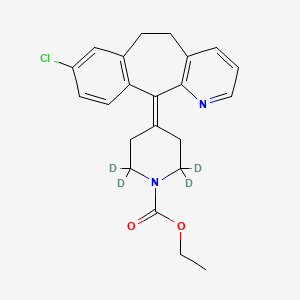

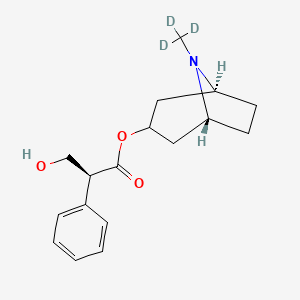

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
